2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and isoquinoline derivatives. Key steps in the synthesis may involve:
Condensation Reactions: Formation of the isoquinoline core through Pictet-Spengler or Bischler-Napieralski reactions.
Cyclization: Intramolecular cyclization to form the dioxolo ring.
Functional Group Modifications: Introduction of methoxy and methyl groups through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions to introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.
Industry
In the chemical industry, this compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor Modulation: Acting as an agonist or antagonist at specific receptor sites.
Signal Transduction: Modulating intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-1-(4-methoxyphenyl)ethanone: Lacks the isoquinoline and dioxolo rings, resulting in different chemical properties.
6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl derivatives: Variations in the substitution pattern on the isoquinoline ring.
Uniqueness
The uniqueness of 2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the isoquinoline and dioxolo rings, along with methoxy and methyl substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22-9-8-14-10-18-20(27-12-26-18)21(25-3)19(14)16(22)11-17(23)13-4-6-15(24-2)7-5-13/h4-7,10,16H,8-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDPAOQLSAOHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC=C(C=C4)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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